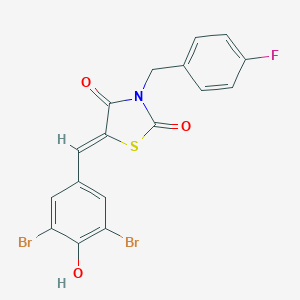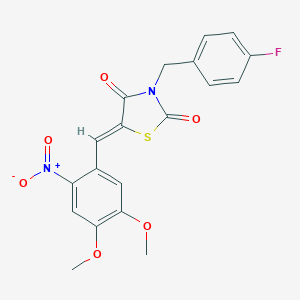![molecular formula C27H29N3O5 B302277 N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide, also known as DMAPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMAPA has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It may also act on the opioid and cannabinoid receptors in the brain to produce analgesic effects.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide has been shown to have anti-tumor effects in vitro and in vivo. It has also been found to have a protective effect on liver function in animal models of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide in lab experiments is its versatility. It can be used in a variety of assays and models to investigate its potential therapeutic effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide. One area of interest is its potential as an anti-tumor agent, as it has been found to exhibit significant cytotoxic effects in cancer cell lines. Another area of interest is its potential as a treatment for liver disease, as it has been shown to have a protective effect on liver function. Further investigation into the mechanism of action of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide may also provide insight into its potential therapeutic applications.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide can be synthesized through a multi-step process involving the reaction of various reagents. One method involves the reaction of 3,4-dimethylaniline with 2,4-dichlorophenoxyacetic acid to form an intermediate, which is then reacted with 4-methoxybenzoylhydrazine to form the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide has been extensively studied for its potential as an anti-inflammatory and analgesic agent. In a study published in the European Journal of Pharmacology, N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide was found to exhibit significant anti-inflammatory activity in a mouse model of acute inflammation. Another study published in the Journal of Pharmacy and Pharmacology found that N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide had potent analgesic effects in a rat model of neuropathic pain.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide |
|---|---|
Fórmula molecular |
C27H29N3O5 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-5-34-25-15-20(16-28-30-27(32)21-8-11-23(33-4)12-9-21)7-13-24(25)35-17-26(31)29-22-10-6-18(2)19(3)14-22/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16- |
Clave InChI |
YDHSOXRJOXMKGT-NTFVMDSBSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)

![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)
![N-[4-(3-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302210.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B302211.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B302213.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)
